molecular formula C9H10BrNOS B2988886 1-Bromo-4-(cyclopropanesulfonimidoyl)benzene CAS No. 1906860-50-1

1-Bromo-4-(cyclopropanesulfonimidoyl)benzene

Cat. No. B2988886
CAS RN: 1906860-50-1
M. Wt: 260.15
InChI Key: OPMZMXGVWNFYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(cyclopropanesulfonimidoyl)benzene is a chemical compound with the molecular formula CHBrOS. It has an average mass of 261.136 Da and a monoisotopic mass of 259.950653 Da .


Physical And Chemical Properties Analysis

1-Bromo-4-(cyclopropanesulfonimidoyl)benzene has a density of 1.7±0.1 g/cm³. Its boiling point is 391.0±34.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 61.6±3.0 kJ/mol. Its flash point is 190.3±25.7 °C. The index of refraction is 1.621 .

Scientific Research Applications

  • Multicoupling Reagent Applications :

    • 1-Bromo-4-(cyclopropanesulfonimidoyl)benzene and similar compounds have been explored as multicoupling reagents in chemical synthesis. For instance, 3-Bromo-2-(tert-butylsulfonyl)-1-propene can react with various electrophiles (aldehydes, ketones, nitriles, alkynes) in the presence of zinc metal, yielding unsaturated sulfones. These sulfones can further react with both soft and hard nucleophiles, allowing for the synthesis of highly functionalized sulfones which can be transformed into enones or dienones (Auvray, Knochel, & Normant, 1985).
  • Annulation to Form Benzoazaheterocycles :

    • A study has shown that α-bromo carbonyls can undergo [4 + 1 + 1] annulation with 1-azadienes to form fused benzoazaheterocycles, contrasting the common [4 + 1] cyclization reactions. This method efficiently constructs a range of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines (Zeng et al., 2019).
  • Synthesis of Highly Strained Thiophenes :

    • Research has been conducted on the synthesis of highly strained thiophenes, which display unusually enhanced reactivities due to large ring strain. For example, the synthesis of 1,2,4,5-tetrahydrodicyclobuta[b,d]thiophene and its reactions with bromine demonstrate its olefinic character. This kind of research contributes to the understanding of the reactivity of strained organic compounds (Nakayama & Kuroda, 1993).
  • Catalysis in Organic Synthesis :

    • Sulfonic acids, including those similar to 1-Bromo-4-(cyclopropanesulfonimidoyl)benzene, have been used as Brönsted acid catalysts. For instance, 4-(Succinimido)-1-butane sulfonic acid has catalyzed the synthesis of arylmethylene bis compounds under solvent-free conditions. This demonstrates the role of these compounds in facilitating chemical reactions and improving synthesis efficiency (Khaligh et al., 2016).
  • Diesel Fuel Desulfurization :

    • Research on ionic liquids related to bromo and sulfonic compounds has shown their effectiveness in the desulfurization of diesel fuel. This is crucial for reducing sulfur emissions in fuel, thus contributing to environmental protection (Gao et al., 2010).

properties

IUPAC Name

(4-bromophenyl)-cyclopropyl-imino-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMZMXGVWNFYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=N)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(cyclopropanesulfonimidoyl)benzene

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